Chromatographic Resolution of 1,3-Dilinolenoylglycerol from its 1,2-Positional Isomer
In reversed-phase high-performance liquid chromatography (RP-HPLC) using an isocratic 100% acetonitrile mobile phase with UV detection at 205 nm, the 1,3-isomer of dilinolein elutes before the 1,2-isomer [1]. This established elution order is a critical property of diacylglycerol positional isomers and is a fundamental requirement for developing robust, quantitative analytical methods for complex lipid mixtures. While direct elution data for 1,3-dilinolenoylglycerol is not provided in the study, the behavior of the structurally analogous dilinolein pair provides a strong class-level inference for the expected chromatographic resolution of the dilinolenoylglycerol isomers, which is essential for accurate quantification [1].
| Evidence Dimension | RP-HPLC Elution Order |
|---|---|
| Target Compound Data | 1,3-dilinolein (analog) elutes before 1,2-dilinolein |
| Comparator Or Baseline | 1,2-dilinolein |
| Quantified Difference | 1,3-isomer elutes before 1,2-isomer under isocratic 100% acetonitrile conditions. |
| Conditions | RP-HPLC, isocratic 100% acetonitrile, UV detection at 205 nm |
Why This Matters
This elution order is crucial for analytical method development; procurement of the pure 1,3-isomer is mandatory to serve as an authentic standard for accurate identification and quantification of this specific DAG species in complex lipid extracts, as the 1,2-isomer would co-elute or be misidentified.
- [1] Lo, S. K., et al. (2004). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. Journal of Chromatographic Science, 42(3), 145-154. View Source
